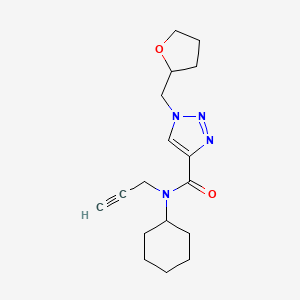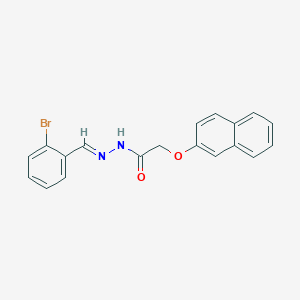![molecular formula C16H23NO3 B3859947 N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3859947.png)
N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate
描述
N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate, commonly known as Methoxphenidine (MXP), is a dissociative drug that belongs to the arylcyclohexylamine class. MXP is a synthetic compound that was first synthesized in 1989 by a team of researchers at the University of Bristol. Since then, MXP has gained popularity among researchers for its potential applications in scientific research.
作用机制
N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate acts as an NMDA receptor antagonist by binding to the receptor and blocking the action of glutamate. This leads to a decrease in the excitatory activity of the neuron, which can cause a range of effects, including dissociation, hallucinations, and altered perception of time and space.
Biochemical and Physiological Effects:
N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate has been shown to have a range of biochemical and physiological effects on the body. These include changes in heart rate, blood pressure, and body temperature. N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate can also cause changes in the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate in scientific research is its potency and specificity as an NMDA receptor antagonist. This makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders. However, one of the limitations of using N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate is its potential for abuse and addiction. Researchers must take appropriate precautions to ensure that N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate is used only for scientific purposes and not for recreational use.
未来方向
There are several future directions for research involving N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate. One area of interest is the potential use of N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another area of interest is the development of new compounds based on the structure of N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate that may have improved efficacy and fewer side effects. Finally, researchers are also interested in studying the long-term effects of N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate on the brain and the body to better understand its potential risks and benefits.
Conclusion:
In conclusion, N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate is a synthetic compound that has gained popularity among researchers for its potential applications in scientific research. N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate is a potent NMDA receptor antagonist that has been used to study the role of the NMDA receptor in various neurological disorders. While N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate has several advantages as a research tool, researchers must take appropriate precautions to ensure that it is used only for scientific purposes and not for recreational use. Future research involving N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate may lead to new insights into the mechanisms underlying various neurological disorders and the development of new drugs to treat these conditions.
科学研究应用
N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate has been used in scientific research to study its effects on the central nervous system. N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate is a potent NMDA receptor antagonist, which means it can block the action of glutamate, a neurotransmitter that plays a crucial role in learning and memory. By studying the effects of N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate on the NMDA receptor, researchers hope to gain insights into the mechanisms underlying various neurological disorders.
属性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-18-14-5-3-2-4-13(14)17-9-8-12-6-7-15-16(10-12)20-11-19-15/h6-7,10,13-14,17H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZYFSXOLMVJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B3859880.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3859893.png)
![8-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B3859897.png)
![2,4-dibromo-6-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3859903.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3859915.png)

![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859919.png)
![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3859921.png)


![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide hydrochloride](/img/structure/B3859961.png)
![1,4-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3859972.png)
![4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3859985.png)